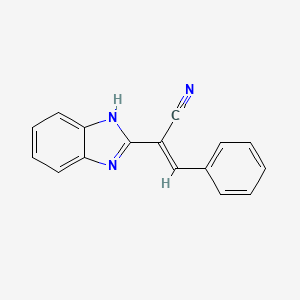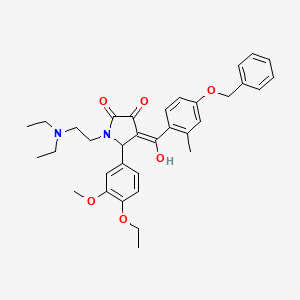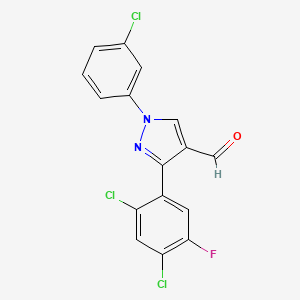
alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is a heterocyclic compound that features a benzimidazole ring fused with a phenylacrylonitrile moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of a catalyst such as acetic acid, followed by the addition of a nitrile source like potassium cyanide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells or inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole
- 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate
Uniqueness
2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole ring with a phenylacrylonitrile moiety allows for versatile applications in various fields of research .
Propiedades
Número CAS |
57319-66-1 |
|---|---|
Fórmula molecular |
C16H11N3 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H11N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H,(H,18,19)/b13-10+ |
Clave InChI |
YASZPDZHYPEICO-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12027029.png)


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)

![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12027072.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027085.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)

